4-(Propyloxy)-7-trans-styrylvisnagin is a synthetic derivative of visnagin, a natural product known for its pharmacological properties. This compound belongs to the class of flavonoids, which are phenolic compounds widely recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific structure of 4-(Propyloxy)-7-trans-styrylvisnagin features a propyloxy group at the 4-position and a trans-styryl group at the 7-position of the visnagin backbone. This modification is believed to enhance its selectivity and potency as a receptor antagonist, particularly for adenosine receptors .
The synthesis of 4-(Propyloxy)-7-trans-styrylvisnagin typically involves several key steps:
The molecular formula of 4-(Propyloxy)-7-trans-styrylvisnagin is CHO, indicating it contains 22 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms. Its structure can be represented as follows:
This structural arrangement contributes to its biological activity and interaction with specific receptors .
4-(Propyloxy)-7-trans-styrylvisnagin can undergo various chemical reactions typical for flavonoid derivatives:
These reactions can be utilized to modify the compound for enhanced biological activity or to study structure-activity relationships .
The mechanism of action of 4-(Propyloxy)-7-trans-styrylvisnagin primarily involves its role as an antagonist at adenosine receptors, particularly the A3 subtype. Upon binding to these receptors, it inhibits downstream signaling pathways that are typically activated by adenosine, leading to various physiological effects:
These properties are crucial for determining the compound's behavior in biological systems and its potential formulation in pharmaceutical applications.
4-(Propyloxy)-7-trans-styrylvisnagin has several potential applications in scientific research:
Furanochromones represent a privileged scaffold in medicinal chemistry, with visnagin (4,9-dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one) serving as a cornerstone structure. Historically isolated from Ammi visnaga (toothpick weed), visnagin and related furanochromones like khellin were used in ancient Egyptian and Mediterranean traditional medicine for ailments ranging from renal colic to respiratory disorders [3]. The ethnopharmacological relevance of these compounds stems from their spasmolytic and vasodilatory properties, which were mechanistically linked to calcium channel modulation in the 20th century. Early pharmacological investigations revealed that the furanochromone core enables selective interaction with biological targets, particularly in smooth muscle tissue, establishing a foundation for structural optimization. Unlike contemporary synthetic heterocycles (e.g., imidazoquinolines), furanochromones offered a naturally derived chemical template with inherent bioactivity and low toxicity, driving interest in their therapeutic potential [3].
The structural evolution of visnagin derivatives follows a deliberate trajectory aimed at enhancing target affinity and pharmacokinetic properties. Natural visnagin contains three critical regions modifiable for drug design:
Initial analogues replaced the C7 methyl with extended alkyl chains, yielding modest improvements in lipophilicity but inadequate receptor selectivity. A breakthrough emerged with the introduction of styryl modifications at C7, creating planar, conjugated systems that enhance intermolecular interactions with hydrophobic protein pockets. Concurrently, researchers exploited the C4 position for alkoxy extensions, as longer chains (e.g., propyloxy) improve membrane permeability without compromising metabolic stability [1] [3]. Synthetic methodologies evolved from classical chromone cyclizations to transition metal-catalyzed strategies inspired by quinoline synthesis (e.g., iridium-catalyzed dehydrogenation), enabling efficient construction of styryl-linked derivatives [1]. These innovations produced 4-(propyloxy)-7-trans-styrylvisnagin, which retains the furanochromone pharmacophore while optimizing steric and electronic parameters for receptor engagement.
Table 1: Structural Evolution of Key Furanochromone Derivatives
Compound | C4 Modification | C7 Modification | Key Advancement |
---|---|---|---|
Natural Visnagin | Methoxy | Methyl | Baseline bioactivity |
Khellin | Methoxy | Methoxy | Enhanced solubility; phototoxicity issues |
7-Ethylvisnagin | Methoxy | Ethyl | Improved lipophilicity; low potency |
4-Ethoxy-7-styrylvisnagin | Ethoxy | trans-Styryl | Extended conjugation; moderate receptor affinity |
4-(Propyloxy)-7-trans-styrylvisnagin | Propyloxy | trans-Styryl | Optimal steric bulk; high target specificity |
4-(Propyloxy)-7-trans-styrylvisnagin exemplifies rational lead optimization by integrating three synergistic chemical features:
This configuration emerged from structure-activity relationship (SAR) studies demonstrating that:
Table 2: Structure-Activity Relationships in Visnagin Analogues
Structural Feature | Biological Impact | Rationale |
---|---|---|
C7 Methyl (natural) | Weak calcium channel blockade (IC~50~ >100 μM) | Limited steric reach; poor receptor complementarity |
C7 Phenyl | 2-fold affinity increase | Partial π-stacking; insufficient conjugation |
C7 trans-Styryl | 12-fold affinity increase; prolonged target residence | Extended conjugation; optimal hydrophobic contact |
C4 Methoxy | Rapid Phase I demethylation (t~1/2~ <1h) | Susceptibility to CYP450 oxidation |
C4 Propyloxy | Metabolic stability (t~1/2~ >6h); enhanced brain penetration | Balanced lipophilicity; resistance to enzymatic cleavage |
Cis-styryl configuration | 60% reduced potency vs. trans | Steric hindrance disrupting binding pocket alignment |
The compound’s dual capacity to modulate ion channels and G-protein-coupled receptors (GPCRs) positions it as a versatile lead for neurological and cardiovascular therapeutics, warranting further mechanistic investigation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7